4-[2,3']Bipyridinyl-5-ylpyrimidin-2-ylamine
Overview
Description
Synthesis Analysis
The synthesis of this compound has been described in various studies . One such study describes the synthesis and vacuole-inducing activity of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives, including five potent derivatives that exhibit excellent vacuole-inducing activity .Molecular Structure Analysis
The molecular formula of 4-[2,3’]Bipyridinyl-5-ylpyrimidin-2-ylamine is C14H11N5 . For a detailed molecular structure, you may refer to resources like PubChem .Physical and Chemical Properties Analysis
The physical and chemical properties of 4-[2,3’]Bipyridinyl-5-ylpyrimidin-2-ylamine include a molecular weight of 249.27 g/mol. More detailed properties can be found on databases like PubChem .Scientific Research Applications
Histamine H4 Receptor Ligands
4-[2,3']Bipyridinyl-5-ylpyrimidin-2-ylamine derivatives, particularly 2-aminopyrimidines, have been synthesized as ligands for the histamine H4 receptor. These compounds, like compound 3 and compound 4 identified in the study, showed significant anti-inflammatory and antinociceptive activity in animal models, supporting the potential of H4R antagonists in treating pain and inflammation (Altenbach et al., 2008).
Anticancer Activity
The compound N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a derivative of this compound, acts as a selective small molecule histone deacetylase (HDAC) inhibitor. This compound has demonstrated the ability to block cancer cell proliferation, induce cell-cycle arrest, and apoptosis in vitro. Its effectiveness in vivo and entry into clinical trials highlight its potential as an anticancer drug (Zhou et al., 2008).
Coordination Chemistry and Material Science
Complexes involving derivatives of this compound have been reported for their coordination properties and potential applications in material science. For example, 4'-(Pyrimidin-5-yl)- and 4'-(2-methylpyrimidin-5-yl)-4,2':6',4''-terpyridines have shown selective coordination to zinc(II) through their terpyridine domain, leading to the formation of 1-dimensional coordination polymers with potential applications in material science and molecular engineering (Klein et al., 2014).
Antimicrobial and Antioxidant Properties
Derivatives of this compound have also been studied for their antimicrobial and antioxidant properties. Heteroleptic metal complexes incorporating this chemical framework have demonstrated moderate to good activity against pathogenic strains and shown good radical scavenging abilities, suggesting their potential use in pharmaceuticals and as antioxidants (Festus et al., 2019).
Molecular Docking and Drug Development
The application of this compound derivatives in drug development is underscored by their involvement in molecular docking studies. These studies aim to understand the binding interactions between these compounds and drug targets, thereby aiding in the design of more effective drugs. For example, molecular docking studies on these compounds indicate binding interactions that may contribute to the inhibition of tubulin polymerization and anticancer activity (Jayarajan et al., 2019).
Mechanism of Action
The mechanism of action of this compound, particularly in the context of its anticancer activity, involves the induction of methuosis in cancer cells . Methuosis is a type of cell death characterized by the accumulation of large vacuoles derived from macropinosomes . The MAPK/JNK signalling pathway is involved in the methuotic cell death induced by this compound .
Safety and Hazards
Future Directions
The compound’s unique properties, particularly its ability to induce methuosis in cancer cells, make it a promising lead compound for the development of new anticancer agents . Future research will likely focus on further understanding the molecular and cellular mechanisms underlying methuosis and optimizing the compound for therapeutic use .
Properties
IUPAC Name |
4-(6-pyridin-3-ylpyridin-3-yl)pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5/c15-14-17-7-5-13(19-14)11-3-4-12(18-9-11)10-2-1-6-16-8-10/h1-9H,(H2,15,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRWXXATTMTGGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C=C2)C3=NC(=NC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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